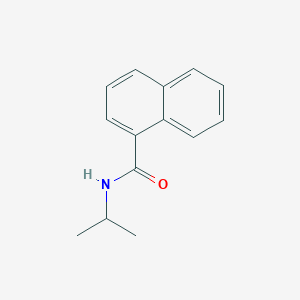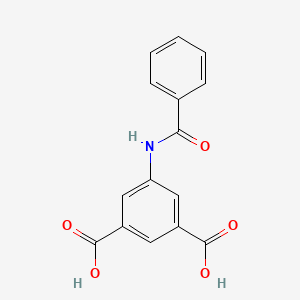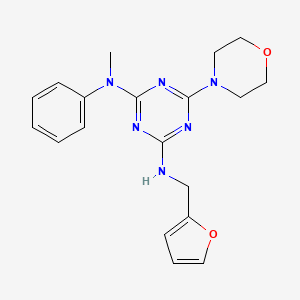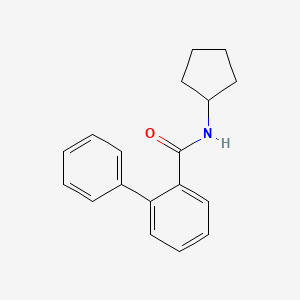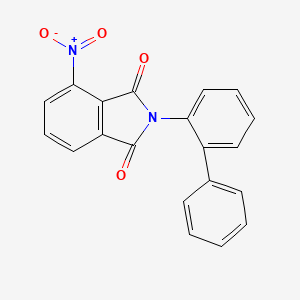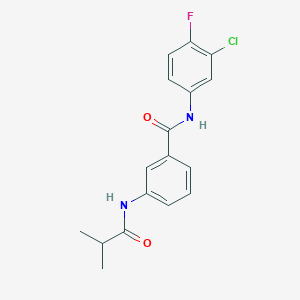
N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide, also known as CFIB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFIB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide involves its ability to inhibit various enzymes and proteins, including histone deacetylases, cyclooxygenase-2, and P-glycoprotein. N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways. These mechanisms result in the inhibition of cell growth, inflammation, and pain transmission.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, inflammation, and pain transmission. N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide has also been shown to modulate the expression of various genes and proteins, including those involved in apoptosis, cell cycle regulation, and immune response. Additionally, N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide has several advantages for lab experiments, including its high selectivity towards cancer cells, low toxicity, and ability to modulate various signaling pathways. However, N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide also has limitations, including its limited solubility in water and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide research, including its potential use as a therapeutic agent for cancer, inflammation, and pain. Further studies are needed to determine the optimal dosage and administration route for N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide, as well as its pharmacokinetics and pharmacodynamics. Additionally, the use of N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide in combination with other therapeutic agents should be explored to enhance its efficacy. Overall, N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide has significant potential for therapeutic applications, and further research is needed to fully understand its mechanism of action and clinical potential.
Méthodes De Synthèse
N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide can be synthesized using various methods, including the reaction of 3-chloro-4-fluoroaniline with isobutyryl chloride, followed by reaction with benzoyl chloride. Another method involves the reaction of 3-chloro-4-fluoronitrobenzene with isobutyric acid, followed by reduction with tin and hydrochloric acid. These methods result in the formation of N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide, which can be purified using various techniques, including column chromatography.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and analgesic effects. N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation. N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3-chloro-4-fluorophenyl)-3-(isobutyrylamino)benzamide has been shown to have analgesic effects by inhibiting the transmission of pain signals.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c1-10(2)16(22)20-12-5-3-4-11(8-12)17(23)21-13-6-7-15(19)14(18)9-13/h3-10H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUSFACGUFWXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3-[(2-methylpropanoyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


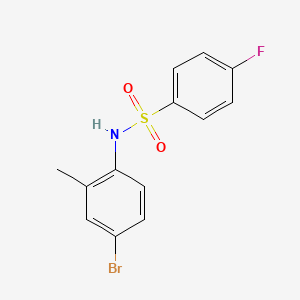
![2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5782680.png)
![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5782692.png)
![3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)
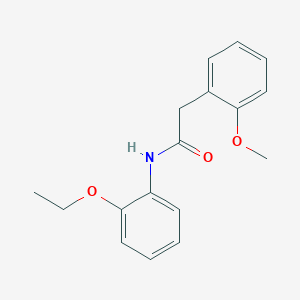

![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)
